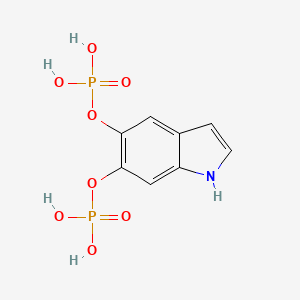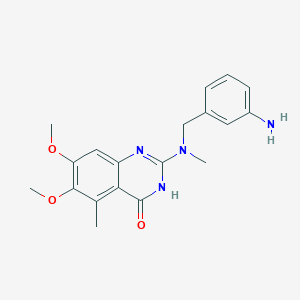
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its quinazolinone core structure, which is often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminobenzyl Group: This step involves the reaction of the quinazolinone intermediate with 3-aminobenzylamine under controlled conditions.
Methylation: The final step involves the methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features.
N-(3-Aminobenzyl)-N-methyl-2-propanolamine: A related compound with a similar amino and benzyl group.
Uniqueness
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
828242-25-7 |
|---|---|
Formule moléculaire |
C19H22N4O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[(3-aminophenyl)methyl-methylamino]-6,7-dimethoxy-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N4O3/c1-11-16-14(9-15(25-3)17(11)26-4)21-19(22-18(16)24)23(2)10-12-6-5-7-13(20)8-12/h5-9H,10,20H2,1-4H3,(H,21,22,24) |
Clé InChI |
WGUATYPMHKWHJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)N(C)CC3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


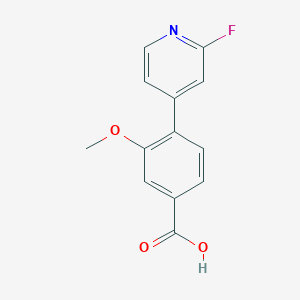


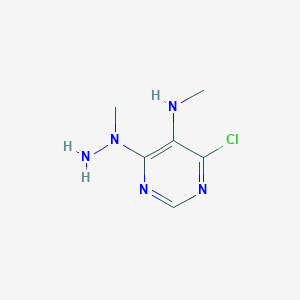

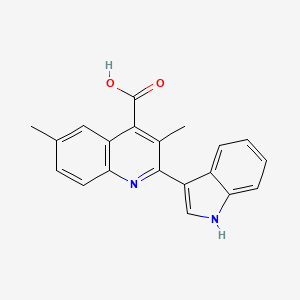
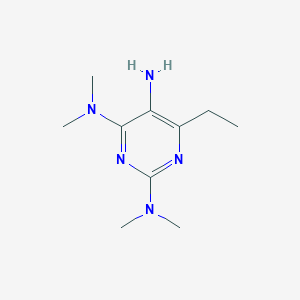
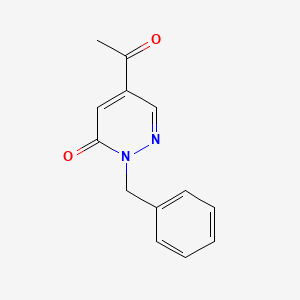

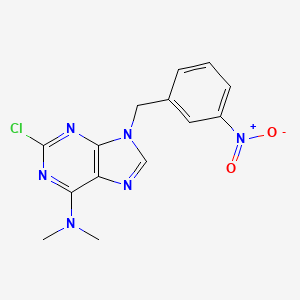
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
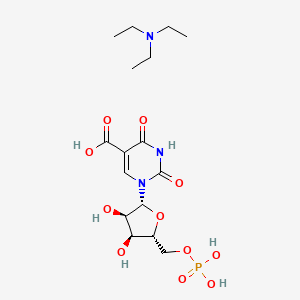
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
